molecular formula C9H14 B6155383 (but-3-yn-1-yl)cyclopentane CAS No. 141345-07-5

(but-3-yn-1-yl)cyclopentane

Cat. No.: B6155383
CAS No.: 141345-07-5
M. Wt: 122.2
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Description

(But-3-yn-1-yl)cyclopentane: is an organic compound characterized by a cyclopentane ring attached to a but-3-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (but-3-yn-1-yl)cyclopentane typically involves the alkylation of cyclopentane with a but-3-yn-1-yl halide under basic conditions. A common method includes the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentane, followed by the addition of but-3-yn-1-yl bromide or chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (But-3-yn-1-yl)cyclopentane can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can be achieved using hydrogenation catalysts like palladium on carbon, resulting in the formation of (but-3-en-1-yl)cyclopentane or (but-3-yl)cyclopentane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the but-3-yn-1-yl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Nucleophiles such as halides, amines, or thiols.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkenes, alkanes.

    Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, (but-3-yn-1-yl)cyclopentane serves as a building block for the construction of more complex molecules. Its unique structure allows for the exploration of novel reaction pathways and mechanisms.

Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving alkynes and cyclopentane derivatives. It may also serve as a probe for investigating biological pathways involving these functional groups.

Medicine: Research into the medicinal chemistry of this compound includes its potential as a precursor for the synthesis of pharmacologically active compounds. Its derivatives may exhibit activity against various biological targets.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism by which (but-3-yn-1-yl)cyclopentane exerts its effects depends on the specific reactions and pathways it is involved in. For example, in oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular functions.

Comparison with Similar Compounds

    (But-3-en-1-yl)cyclopentane: Similar structure but with a double bond instead of a triple bond.

    (But-3-yl)cyclopentane: Saturated analog with no multiple bonds.

    (Pent-3-yn-1-yl)cyclopentane: Similar structure with an additional carbon in the alkyne chain.

Uniqueness: The presence of a triple bond in (but-3-yn-1-yl)cyclopentane imparts unique reactivity compared to its analogs. This feature allows for a broader range of chemical transformations and applications in synthesis and research.

Properties

CAS No.

141345-07-5

Molecular Formula

C9H14

Molecular Weight

122.2

Purity

95

Origin of Product

United States

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